2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Medicinal Chemistry Computational Chemistry Lead Optimization

This chiral 2‑pyrrolidinyl carbinol (CAS 1781804‑57‑6) features a gem‑dimethyl, dual H‑bond donor motif. The C2 stereocenter and rigid scaffold enable enantioselective ligand/catalyst design and systematic SAR probing, distinct from N1‑linked regioisomers. Ideal for fragment libraries targeting preorganized binding.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1781804-57-6
Cat. No. B2554053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol
CAS1781804-57-6
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC(C)(CO)C1CCCN1
InChIInChI=1S/C8H17NO/c1-8(2,6-10)7-4-3-5-9-7/h7,9-10H,3-6H2,1-2H3
InChIKeyQVDGQOKENKZYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol: Structural Identity and Baseline Properties for Research Procurement


2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS 1781804-57-6) is a chiral beta-amino alcohol characterized by a pyrrolidine ring substituted at the 2-position with a tertiary carbinol group bearing a geminal dimethyl motif. Its molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol . The compound is supplied as a powder with a typical purity specification of ≥95% and is classified as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry applications .

Why 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Cannot Be Replaced by In-Class Analogs Without Experimental Validation


The pyrrolidine-based amino alcohol scaffold encompasses a broad chemical space wherein seemingly minor structural variations—such as the position of the hydroxyl group, the length of the carbon linker, or the substitution pattern on the pyrrolidine nitrogen—can profoundly alter stereoelectronic properties, hydrogen-bonding capacity, and conformational behavior. For instance, 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2) differs only in the connectivity of the pyrrolidine nitrogen (N1- versus C2-linked), yet this single change eliminates the stereogenic center adjacent to the pyrrolidine ring and substantially modifies basicity and coordination geometry . Similarly, 3-(pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) extends the carbon chain between the pyrrolidine and hydroxyl moieties, altering molecular flexibility and solvation properties . In the absence of direct comparative biological or catalytic performance data for the target compound, procurement decisions must rely on structural specificity and established class-level principles: even within the same nominal class, analogs cannot be assumed to exhibit equivalent reactivity, selectivity, or physicochemical behavior [1].

Quantitative Differentiation Evidence for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Versus Key Comparators


Molecular Descriptor Differentiation: Steric Bulk and Lipophilicity Versus Linear-Chain Analogs

The target compound possesses a calculated topological polar surface area (TPSA) of 32.26 Ų and 2 hydrogen bond donors (one hydroxyl, one secondary amine), versus 23.47 Ų and 1 hydrogen bond donor for 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2) [1]. The larger TPSA of the target compound reflects its two hydrogen-bond-donating groups (NH and OH) compared to the single OH donor in the N1-linked isomer, which may influence membrane permeability and target engagement in biological assays.

Medicinal Chemistry Computational Chemistry Lead Optimization

Chiral Center Accessibility: Stereochemical Differentiation from N1-Linked Isomer

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol contains a stereogenic center at the pyrrolidine C2 position, whereas 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2) is achiral [1]. The presence of this stereocenter enables the target compound to serve as a chiral building block or ligand precursor, a capability entirely absent in the N1-linked regioisomer. Class-level evidence from structurally related 2-pyrrolidinylmethanols demonstrates their utility as chiral catalysts and auxiliaries in asymmetric transformations [2].

Asymmetric Synthesis Chiral Pool Enantioselective Catalysis

Chain-Length Effect on Conformational Flexibility: Comparison with 3-(Pyrrolidin-2-yl)propan-1-ol

The target compound features a geminal dimethyl substitution at the alpha-carbon to the pyrrolidine ring, creating a neopentyl-like steric environment that restricts conformational freedom relative to the unsubstituted linear chain in 3-(pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) [1]. While no direct comparative biological data are available for the target compound, class-level studies on α,α-disubstituted 2-pyrrolidinylmethanols demonstrate that geminal disubstitution at the alpha-position significantly influences molecular conformation and, consequently, biological target interactions [2].

Conformational Analysis Molecular Recognition Scaffold Design

Supplier-Reported Purity Specification: Minimum Assured Quality for Reproducible Research

The target compound is commercially available with a minimum purity specification of 95% as documented by Sigma-Aldrich , with alternative suppliers offering purity grades of 98% . This contrasts with structurally related pyrrolidine derivatives that may be offered at lower purity grades (e.g., 90-92% for certain N-substituted analogs) due to synthetic accessibility challenges . The 95-98% purity range meets the threshold typically required for reproducible biological screening and catalytic studies.

Quality Control Analytical Chemistry Reproducibility

Prioritized Research and Industrial Application Scenarios for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol


Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidines

Given the presence of a stereocenter at the pyrrolidine C2 position [1], this compound is best deployed as a chiral building block for constructing enantiomerically enriched pyrrolidine-containing pharmacophores. Its rigid, geminally disubstituted framework may confer enhanced conformational preorganization in derived ligands or catalysts, aligning with class-level observations for α,α-disubstituted 2-pyrrolidinylmethanols [2].

Fragment-Based or Structure-Guided Drug Design Requiring Conformationally Constrained Scaffolds

The limited rotatable bonds (2, excluding the pyrrolidine ring) relative to linear-chain analogs [1] make this compound a candidate for fragment libraries targeting protein binding pockets where rigid, low-entropy fragments are preferred. The geminal dimethyl group provides steric bulk that may occupy hydrophobic subpockets while minimizing entropic penalties upon binding.

Medicinal Chemistry SAR Exploration of Hydrogen-Bonding Patterns

With two hydrogen bond donors (NH and OH) and a TPSA of 32.26 Ų [1], this compound offers a distinct hydrogen-bonding profile compared to N1-linked regioisomers (single H-bond donor). It is suitable for systematic SAR studies probing the influence of dual H-bond donor capacity on target engagement, solubility, and permeability in early-stage lead optimization.

Preparation of Novel Chiral Ligands via N-Functionalization or O-Derivatization

The secondary amine and primary alcohol functionalities provide orthogonal handles for selective derivatization. The scaffold can be elaborated into chiral oxazaborolidine-type catalysts or phosphoramidite ligands through established synthetic routes, leveraging the stereogenic center for asymmetric induction in catalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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